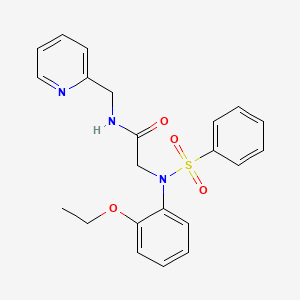
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
説明
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPPTB, is a chemical compound that has gained significant interest in scientific research. It is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been identified as a potential therapeutic target for the treatment of diabetes, obesity, and other metabolic disorders.
作用機序
EPPTB is a selective inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which is a negative regulator of insulin signaling. N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide dephosphorylates the insulin receptor and other key signaling proteins, leading to the inhibition of insulin signaling. EPPTB binds to the catalytic domain of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, preventing its activity and thereby enhancing insulin signaling.
Biochemical and Physiological Effects:
EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, EPPTB has been shown to have anti-inflammatory and anti-cancer properties. EPPTB has also been shown to increase energy expenditure and reduce body weight in animal models.
実験室実験の利点と制限
EPPTB is a selective inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which makes it a valuable tool for studying the role of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide in insulin signaling and other cellular processes. However, EPPTB has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
EPPTB has shown promising results in preclinical studies, and several research directions are currently being pursued. One area of interest is the development of more potent and selective N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors based on the structure of EPPTB. Another area of interest is the investigation of the potential therapeutic applications of EPPTB in the treatment of cancer and other diseases. Additionally, the role of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide in other cellular processes, such as inflammation and metabolism, is an area of active research.
科学的研究の応用
EPPTB has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity and glucose homeostasis. EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, EPPTB has been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-21-14-7-6-13-20(21)25(30(27,28)19-11-4-3-5-12-19)17-22(26)24-16-18-10-8-9-15-23-18/h3-15H,2,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYPDFEBFTXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-Dichloro-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B3448691.png)
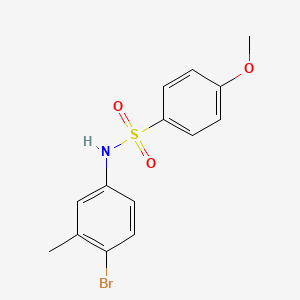

![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3448699.png)
![4-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448707.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3448709.png)

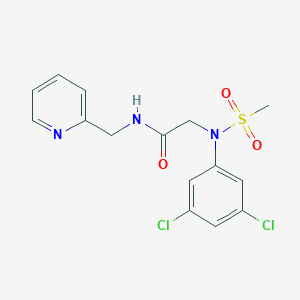
![ethyl 4-[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3448728.png)
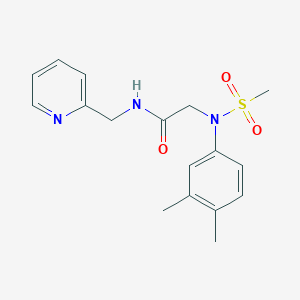

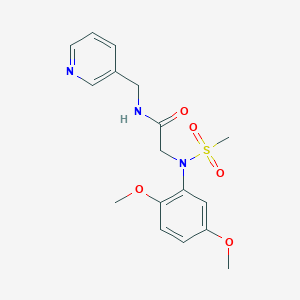
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3448757.png)
